5-Iodobenzo[d]oxazole-2-carbonitrile
Description
5-Iodobenzo[d]oxazole-2-carbonitrile is a halogenated benzoxazole derivative characterized by an iodine substituent at the 5-position of the benzoxazole ring and a nitrile group at the 2-position. The benzoxazole core is a privileged scaffold in medicinal chemistry due to its stability and ability to engage in π-π stacking interactions .
Properties
Molecular Formula |
C8H3IN2O |
|---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
5-iodo-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI Key |
BHSBSNQVRVELOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the desired oxazole derivative.
Industrial Production Methods: While specific industrial production methods for 5-Iodobenzo[d]oxazole-2-carbonitrile are not extensively documented, the general approach involves scalable cyclization reactions using readily available reagents and catalysts. The use of metal-free cyclization processes and visible light irradiation can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring .
Scientific Research Applications
Chemistry: 5-Iodobenzo[d]oxazole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in exhibiting antibacterial, antifungal, and anticancer activities .
Industry: The compound is also utilized in material science for the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it suitable for creating advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Iodobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the iodine atom and cyano group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key properties of 5-Iodobenzo[d]oxazole-2-carbonitrile and its analogs:
*Calculated based on bromo analog (223.03) + iodine atomic mass difference (~97 g/mol).
†Inferred from nitrile signals in bromo and benzyloxy analogs .
‡Hazards extrapolated from structurally similar compounds .
Key Observations:
- Halogen Effects : The iodine atom in 5-Iodobenzo[d]oxazole-2-carbonitrile increases molecular weight and polarizability compared to bromo (223.03 g/mol) and chloro analogs. This may enhance its utility in Suzuki-Miyaura coupling reactions, though direct evidence is lacking.
- Nitrile Group Stability : The nitrile group (CN) in all analogs resonates near δ 113–115 ppm in ¹³C NMR, indicating minimal electronic perturbation by substituents .
- Hazards : Bromo and chloro derivatives exhibit skin/eye irritation (H315, H319), suggesting similar risks for the iodo analog .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
